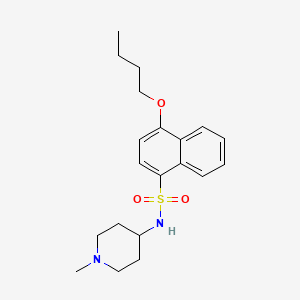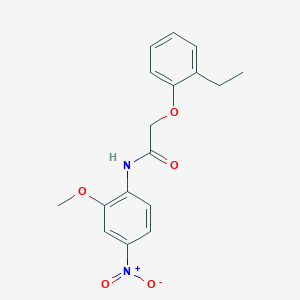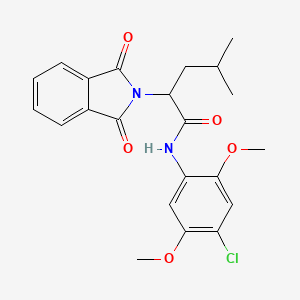
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide, also known as BPN or BPNH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
作用機序
The exact mechanism of action of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, particularly GABA and glutamate. 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to enhance GABA-mediated inhibition and reduce glutamate-mediated excitation, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase, and the reduction of oxidative stress. These effects contribute to its anticonvulsant and neuroprotective properties.
実験室実験の利点と制限
One advantage of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide is its relatively low toxicity, making it a safer alternative to other anticonvulsant drugs. However, its low solubility in water and other solvents can make it difficult to work with in lab experiments. Additionally, its herbicidal properties may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide, including:
1. Further studies on its mechanism of action and potential targets in the central nervous system.
2. Development of more efficient synthesis methods and purification techniques.
3. Investigation of its potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
4. Exploration of its potential as a fluorescent probe for other environmental contaminants.
5. Development of formulations that improve its solubility and bioavailability.
合成法
The synthesis of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide involves several steps, starting with the reaction of 1-naphthalenesulfonyl chloride with butanol in the presence of a base such as triethylamine. The resulting product is then reacted with 1-methyl-4-piperidinamine to form 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide. The purity of the compound can be improved through recrystallization or chromatographic techniques.
科学的研究の応用
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been found to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In agriculture, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to have herbicidal properties, making it a potential candidate for weed control. In environmental science, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been studied for its potential as a fluorescent probe for the detection of heavy metals in water.
特性
IUPAC Name |
4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-3-4-15-25-19-9-10-20(18-8-6-5-7-17(18)19)26(23,24)21-16-11-13-22(2)14-12-16/h5-10,16,21H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXLYEXGHPZUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol](/img/structure/B5140994.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)

![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)

![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)

![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)
![ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)
